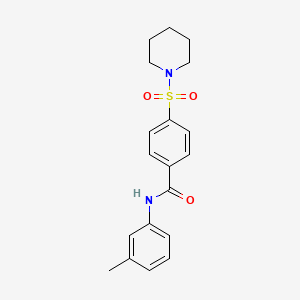
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the benzamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Reaction of piperidine with sulfonyl chloride in the presence of a base to form the piperidin-1-ylsulfonyl intermediate.
Step 2: Coupling of the intermediate with m-tolylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and sulfonyl compounds.
科学研究应用
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-methyl-1-(3-methylbenzoyl)piperidine
- piperidin-1-yl(1-m-tolyl-1H-indazol-6-yl)methanone
- (4-(piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone
Uniqueness
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is unique due to its specific combination of a piperidine ring, sulfonyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves a multi-step reaction process. The initial step includes the reaction of piperidine with a sulfonyl chloride derivative, followed by coupling with m-toluidine to form the final product. The reaction often requires bases such as triethylamine to facilitate nucleophilic substitution.
Key Steps in Synthesis:
- Formation of Piperidin-1-ylsulfonyl Chloride:
- Reaction of piperidine with sulfonyl chloride.
- Coupling Reaction:
- The resulting piperidin-1-ylsulfonyl chloride is coupled with m-toluidine.
Biological Activity
Research indicates that this compound exhibits various biological activities, including enzyme inhibition and antibacterial properties. The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity.
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains. For instance, compounds bearing the piperidine nucleus have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, making their inhibition a potential therapeutic target.
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 |
| Urease | Strong Inhibitor | 0.63 |
The biological activity of this compound can be attributed to its structural components:
- Piperidine Ring: Facilitates interactions with enzyme active sites.
- Sulfonamide Group: Enhances binding affinity and specificity towards target enzymes and receptors.
Case Studies and Research Findings
Recent studies have further elucidated the pharmacological potential of this compound:
- Anticancer Activity: Research has indicated that similar sulfonamide derivatives possess anticancer properties, potentially through induction of apoptosis in cancer cells.
- Hypoglycemic Effects: Some studies suggest that derivatives of piperidine may help regulate blood glucose levels, indicating potential use in diabetes management.
属性
IUPAC Name |
N-(3-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-6-5-7-17(14-15)20-19(22)16-8-10-18(11-9-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWHRMHCFNKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














